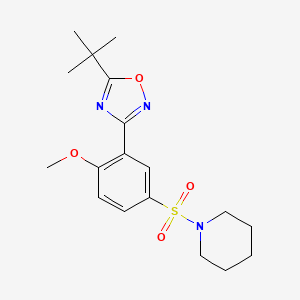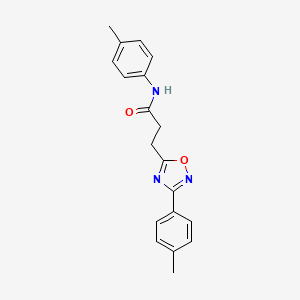
N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as MOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2005, and since then, it has been used in a variety of studies to explore its mechanism of action and its potential as a research tool.
Mécanisme D'action
N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a key role in regulating gene expression and cellular metabolism, and their dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, this compound has been shown to induce cell death in cancer cells by inhibiting the activity of HDACs, which are known to play a key role in cancer cell survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins, which are known to play a key role in regulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its ability to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, this compound also has some limitations, including its relatively low potency and its potential for off-target effects.
Orientations Futures
There are many potential future directions for research on N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of more potent and selective this compound analogs that can be used to study the specific functions of different HDACs and sirtuins. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy in treating diseases such as cancer and neurodegenerative diseases. Finally, there is also interest in exploring the potential of this compound as a therapeutic agent in its own right, particularly for the treatment of cancer and other diseases characterized by dysregulated gene expression and metabolism.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-phenyl-1,2,4-oxadiazole-5-amine to form the final product, this compound.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been used in a variety of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. One of the key advantages of this compound is its ability to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-14-8-7-13-18(19)23-21(26)16-11-5-6-12-17(16)22-24-20(25-28-22)15-9-3-2-4-10-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNZCAXGDXPWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



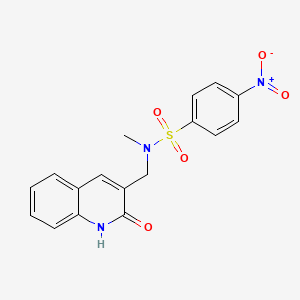
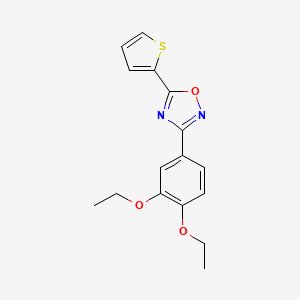
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
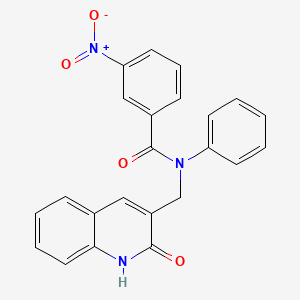
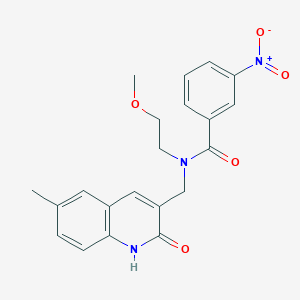

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7707613.png)
